![molecular formula C14H16N4O2 B2927903 (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034481-40-6](/img/structure/B2927903.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone” is a complex organic molecule that contains a 1,2,3-triazole ring and an azetidine ring. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring with one nitrogen atom and three carbon atoms .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone have been explored in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the development of new synthetic methodologies for triazole and azetidinone derivatives reveals their importance in creating novel compounds with potential therapeutic applications. These compounds are synthesized through processes that involve cycloaddition reactions, highlighting the versatility of triazoles and azetidinones as building blocks in organic synthesis (Ozcubukcu et al., 2009).
Antimicrobial and Anticancer Properties
The exploration of the biological activities of triazole and azetidinone derivatives has shown promising results, particularly in antimicrobial and anticancer research. Novel benzofuran-based 1,2,3-triazoles, for example, have demonstrated significant antimicrobial activity, suggesting their potential as leads for the development of new antibacterial agents (Sunitha et al., 2017). Furthermore, aziridine-1,2,3-triazole hybrid derivatives have been evaluated for their anticancer activity, with some compounds showing high efficiency against human leukemia and hepatoma cells, indicating their potential as anticancer agents (Dong et al., 2017).
Catalytic Applications
The catalytic applications of triazolyl derivatives, particularly in accelerating cycloaddition reactions, have been studied. A tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering a robust method for synthesizing triazole-containing compounds under mild conditions. This highlights the role of triazole derivatives in facilitating organic transformations, crucial for the synthesis of complex molecules in pharmaceutical and materials chemistry (Ozcubukcu et al., 2009).
Future Directions
properties
IUPAC Name |
(1-methyltriazol-4-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOAFKTBDFVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.